

Understanding the chemical structure and properties of Gusacitinib

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An In-depth Technical Guide to Gusacitinib

Gusacitinib (formerly ASN002) is an orally administered small molecule being investigated for the treatment of various autoimmune and inflammatory diseases.[1][2] It functions as a dual inhibitor of the Janus kinase (JAK) family and spleen tyrosine kinase (SYK), positioning it as a novel therapeutic agent with a broad-spectrum anti-inflammatory profile.[2][3] This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and clinical data, tailored for researchers and drug development professionals.

Chemical Structure and Properties

Gusacitinib is a complex heterocyclic molecule belonging to the class of organic compounds known as phenylpiperidines.[4]

IUPAC Name: 2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile[1]

Table 1: Chemical and Physical Properties of Gusacitinib



Property	Value	Reference
Molecular Formula	C24H28N8O2	[1][4]
Molar Mass	460.542 g·mol−1	[1][4]
CAS Number	1425381-60-7	[1]
DrugBank Accession	DB15670	[4]
Appearance	Light yellow to yellow solid	[5]
Solubility	In DMSO: 92 mg/mL (199.76 mM)	[6]
SMILES	N#CCC1CCN(C2=NC(NC3=C C=C(N4CCC(O)CC4)C=C3)=C 5C(C=NNC5=O)=N2)CC1	[5][7]
InChI Key	NLFLXLJXEIUQDL- UHFFFAOYSA-N	[1]

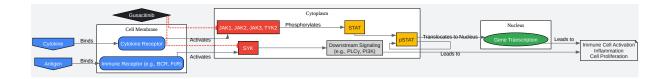
Mechanism of Action

Gusacitinib is a potent, orally active dual inhibitor of spleen tyrosine kinase (SYK) and the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and the tyrosine kinase 2 (TYK2).[1][3][5][8] By targeting these critical nodes in cytokine signaling, **Gusacitinib** can simultaneously modulate multiple pathways involved in inflammation and immune responses.

The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade for numerous cytokines and growth factors that drive autoimmune and inflammatory diseases.[9][10] **Gusacitinib**'s pan-JAK inhibition blocks the signaling of Th1, Th2, Th17, and Th22 cytokines, which are implicated in the pathogenesis of conditions like atopic dermatitis and chronic hand eczema.[3][11]

Concurrently, SYK is a key mediator in the signaling pathways of various immune receptors, including B-cell receptors and Fc receptors.[3] SYK also plays a significant role in IL-17R signaling in keratinocytes, promoting their proliferation and differentiation.[3] By inhibiting both JAK and SYK, **Gusacitinib** targets both the immune cells and the epithelial cells responsible for disease pathogenesis, offering a more comprehensive therapeutic approach.[3]





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Caption: Dual inhibition of JAK-STAT and SYK signaling pathways by Gusacitinib.

Quantitative Data

Gusacitinib's potency has been quantified through biochemical assays, and its clinical efficacy has been demonstrated in Phase 2 clinical trials.

Biochemical Potency

Gusacitinib demonstrates potent inhibition against both SYK and all four members of the JAK family.

Table 2: Gusacitinib IC50 Values

Target Kinase	IC50 (nM)	Reference(s)	
SYK	5	[5][8]	
JAK1	46	[5][8]	
JAK2	4	[5][8]	
JAK3	11	[5][8]	
TYK2	8	[5][8]	



Clinical Efficacy in Chronic Hand Eczema (Phase 2b)

A randomized, double-blind, placebo-controlled Phase 2b study (NCT03728504) evaluated the efficacy and safety of **Gusacitinib** in 97 adult patients with moderate-to-severe chronic hand eczema (CHE).[3][9][12][13]

Table 3: Key Efficacy Endpoints at Week 16 (NCT03728504)

Endpoint	Placebo (n=32)	Gusacitinib 40 mg (n=32)	Gusacitinib 80 mg (n=33)	Reference(s)
% Decrease in mTLSS from Baseline (Primary Endpoint)	33.5%	49.0%	69.5% (p<0.005)	[9][12][14][15]
% Decrease in HECSI from Baseline	21.7%	-	73.3% (p<0.001)	[12][14]
% Patients with PGA Improvement	6.3%	-	31.3% (p<0.05)	[12]
% Decrease in Pruritus Sub- score from Baseline	29.8%	50.0%	65.7%	[11][15]

mTLSS: modified Total Lesion-Symptom Score; HECSI: Hand Eczema Severity Index; PGA: Physician's Global Assessment. P-values are in comparison to placebo.

The study highlighted a rapid onset of action, with significant reductions in mTLSS observed as early as week 2 for the 80 mg dose group.[11][12][14] The drug was generally well-tolerated, with the most common adverse events being upper respiratory tract infection, headache, nausea, and nasopharyngitis.[12][13][16]



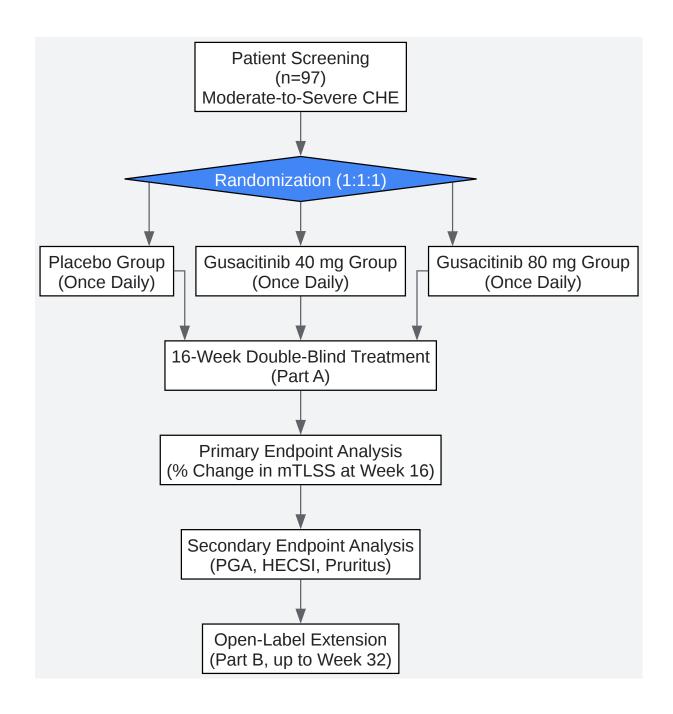
Experimental Protocols Phase 2b Study in Chronic Hand Eczema (NCT03728504)

The primary clinical data for **Gusacitinib** comes from a well-structured Phase 2b trial.

Methodology:

- Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[9][12][14]
- Patient Population: 97 adult patients with moderate-to-severe Chronic Hand Eczema (CHE)
 refractory to corticosteroid therapy.[9][11][12]
- Randomization: Patients were randomized in a 1:1:1 ratio.[12][14]
- Intervention:
 - Group 1: Placebo, once daily.
 - Group 2: Gusacitinib 40 mg, once daily.
 - Group 3: Gusacitinib 80 mg, once daily.
- Duration: The primary analysis was conducted after 12-16 weeks of treatment (Part A), followed by an extension period (Part B) where all patients received **Gusacitinib**.[9][12][14]
- Primary Endpoint: The main outcome measured was the percentage decrease in the modified Total Lesion-Symptom Score (mTLSS) from baseline to week 16.[11][13]
- Secondary Endpoints: Key secondary endpoints included the Hand Eczema Severity Index (HECSI), Physician's Global Assessment (PGA), and improvement in pruritus.[12][13]





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